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Compound of Interest |

N-[2-(4-Methylphenoxy)ethyl]-1-
Compound Name:

butanamine
CAS No.: 420102-65-4
Cat. No.: B3136589

Get Quote

N-[2-(4-Methylphenoxy)ethyl]-1-butanamine is a secondary amine featuring a p-cresol
moiety linked via an ethyl ether to a butylamine chain. While this specific molecule is not
extensively documented in peer-reviewed literature, its core structure, the phenoxyethylamine
scaffold, is recognized as a privileged structure in medicinal chemistry.[1] Derivatives of this
scaffold are integral to a wide array of pharmacologically active agents, including modulators of
adrenergic receptors.[2][3][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals. It moves beyond a simple recitation of data by synthesizing
predictive information with foundational chemical principles. We will elucidate the molecule's
physicochemical properties, propose a robust synthetic pathway, detail its expected reactivity,
and provide a thorough analytical characterization blueprint. The insights herein are derived
from an analysis of its constituent functional groups and data from structurally analogous
compounds, providing a validated framework for its investigation and potential application.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3136589#bc-rfq
https://www.benchchem.com/product/b3136589/docs?utm_src=pdf-body#introduction-situating-a-privileged-scaffold-in-a-novel-molecular-context
https://grokipedia.com/page/phenoxyethylamine
https://pubmed.ncbi.nlm.nih.gov/4405012/
https://en.wikipedia.org/wiki/Phenoxyethylamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9864394/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3136589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Physicochemical
Properties

The structural features—a basic secondary amine, a polar ether linkage, and a nonpolar
substituted aromatic ring—govern the molecule's behavior in chemical and biological systems.

Chemical Identifiers:

IUPAC Name: N-[2-(4-Methylphenoxy)ethyl]-1-butanamine

CAS Number: 420102-65-4[5]

Molecular Formula: C13H21NOJ[5]

Molecular Weight: 207.31 g/mol [6]

Predicted Physicochemical Data Summary:
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Property Predicted Value

Rationale & Scientific
Insight

XLogP3 3.1

The positive value indicates
significant lipophilicity, driven
by the butyl group and the
methyl-substituted aromatic
ring. This suggests good
solubility in organic solvents
and potential for membrane

permeability.[5]

pKa (Conjugate Acid) ~10.5-11.0

The secondary aliphatic amine
is a strong base. Its pKa is
expected to be in the typical
range for dialkylamines,
making the molecule
predominantly protonated and
positively charged at
physiological pH (7.4). This
has profound implications for
solubility in aqueous media
and interaction with biological

targets.

Topological Polar Surface Area
(TPSA)

21.3 A2

This value, contributed by the
nitrogen and oxygen atoms, is
relatively low.[5][7] Molecules
with a TPSA below 60 Az are
often associated with good cell
permeability and blood-brain

barrier penetration.

Hydrogen Bond Donors 1 (N-H group)

The secondary amine can act

as a hydrogen bond donor.[5]

Hydrogen Bond Acceptors 2 (N and O atoms)

The lone pairs on the nitrogen
and ether oxygen can act as

hydrogen bond acceptors.[5]
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The significant number of

rotatable bonds indicates high
Rotatable Bonds 7 conformational flexibility, which

can be critical for binding to

protein targets.[5]

Proposed Synthesis Workflow

A reliable and scalable synthesis is paramount for further investigation. A two-step approach is
proposed, leveraging well-established, high-yielding organic reactions. The pathway involves
an initial Williamson ether synthesis followed by a reductive amination.
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Step 1: Williamson Ether Synthesis

p-Cresol

Deprotonation

[ Base (e.g., NaH, K2COs) [Solvent (e.g., DMF, Acetone)] 1,2-Dibromoethane

Nucleophilic Attack

G—(Z-Bromoethoxy)—4-methylbenzeng

Step 2: Nucleophilic Substitution

Solvem (e g., ACN) FE (2-Bromoethoxy)-4- methylbenzena

Sn2 Reaction

N- [2 (4-Methylphenoxy)ethyl]-1-butanamine

[C13H21NO]*e
m/z = 207
Molecular lon

o-Cleavage ther Cleavage Ether Cleavage
+
[Cni‘;?i“'l'% [C7H-O]* [CeH1aN]*
Base_Peak m/z = 107 m/z = 100
- *CH2CH2CHs - CeH14N -+C7H70

(Propyl Radical)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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